

Introduction: The Significance of 2-Cyclopropyl-2-oxoacetic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropyl-2-oxoacetic acid

Cat. No.: B174798

[Get Quote](#)

2-Cyclopropyl-2-oxoacetic acid, a molecule possessing a unique combination of a reactive α -keto acid moiety and a strained cyclopropyl ring, has emerged as a valuable building block in medicinal chemistry and organic synthesis.^[1] Its structural motifs are found in various biologically active compounds, making its purity and stability paramount for reproducible and successful research and development. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of this important reagent. We will delve into the underlying chemical principles that govern its stability and provide actionable protocols to ensure its integrity throughout its lifecycle in the laboratory.

Chemical and Physical Properties

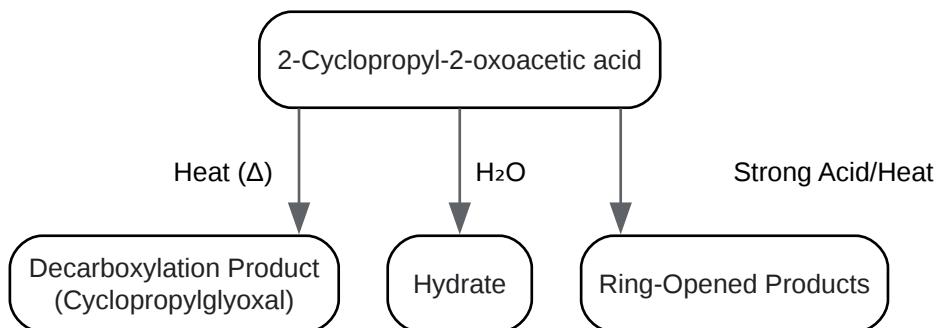
A thorough understanding of the fundamental properties of **2-Cyclopropyl-2-oxoacetic acid** is the first step in ensuring its proper handling and storage.

Property	Value	Source(s)
CAS Number	13885-13-7	[1] [2] [3] [4]
Molecular Formula	C5H6O3	[1] [3] [5]
Molecular Weight	114.1 g/mol	[1] [3] [5]
Physical Form	Liquid	
Purity	Typically ≥95%	[5]
Synonyms	cyclopropyl(oxo)acetic acid	[2]

Understanding the Stability Profile of 2-Cyclopropyl-2-oxoacetic Acid

The stability of **2-Cyclopropyl-2-oxoacetic acid** is influenced by its two primary functional groups: the α -keto acid and the cyclopropyl ring. While generally stable under recommended conditions, these groups can be susceptible to degradation under certain environmental stresses.[\[6\]](#)

Thermal Stability


As an α -keto acid, this compound is more stable than its β -keto acid counterparts, which are prone to rapid decarboxylation. However, elevated temperatures can still promote degradation. Research on related α -(carbonyl)cyclopropane carboxylic acids has shown that thermal decarboxylation can occur at temperatures around 120°C, sometimes leading to complex rearrangements.[\[7\]](#)[\[8\]](#)[\[9\]](#) Therefore, avoiding high temperatures is crucial.

Susceptibility to Moisture

The carboxylic acid group makes the compound hygroscopic. The presence of water can potentially lead to the formation of a hydrate at the ketone position. While this may be reversible, it alters the compound's chemical nature and can affect reaction stoichiometry. It is best practice to handle the compound in a dry environment and to store it in a tightly sealed container to minimize moisture absorption.

Potential Degradation Pathways

While specific degradation pathways for **2-Cyclopropyl-2-oxoacetic acid** are not extensively documented in publicly available literature, we can postulate potential routes based on the chemistry of its functional groups.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **2-Cyclopropyl-2-oxoacetic acid**.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential for degradation, the following storage and handling procedures are recommended to maintain the integrity of **2-Cyclopropyl-2-oxoacetic acid**.

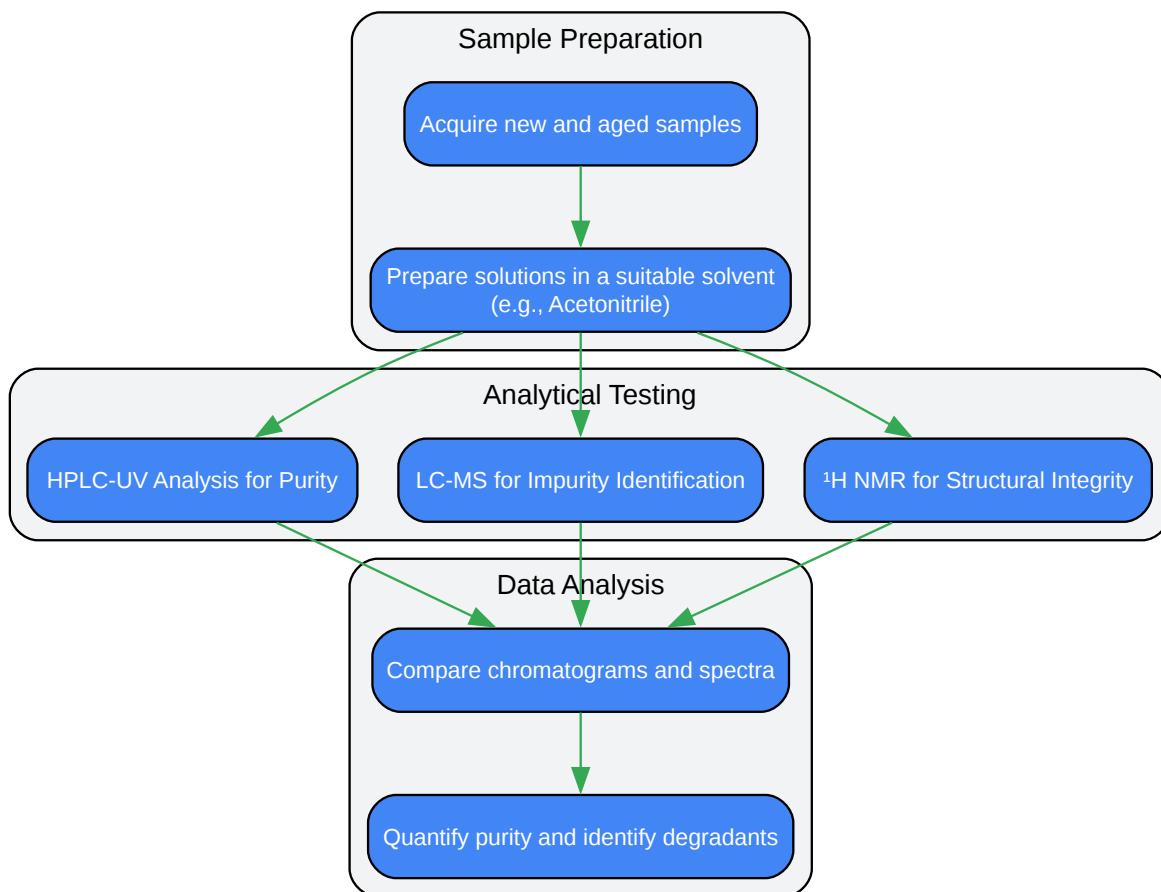
Optimal Storage Conditions

For long-term storage, the compound should be kept in a tightly sealed container in a refrigerator at 2-8°C.[5][10] The area should be dry and well-ventilated. Storing it "sealed in dry" is a critical recommendation from suppliers.[10]

Parameter	Recommendation	Rationale
Temperature	2-8°C	Minimizes the rate of potential thermal degradation and side reactions.
Atmosphere	Inert gas (e.g., Argon, Nitrogen)	Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container	Tightly sealed, opaque glass vial	Prevents moisture ingress and potential light-induced degradation.
Location	Dry, well-ventilated area	Ensures a stable external environment. [6] [11]

Safe Handling Procedures

2-Cyclopropyl-2-oxoacetic acid is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be used at all times.


- Eye Protection: Wear safety glasses with side shields or goggles.[\[11\]](#)
- Skin Protection: Use chemically resistant gloves and a lab coat.[\[6\]](#)[\[11\]](#)
- Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[\[6\]](#)[\[11\]](#)
- Contamination: Wash hands thoroughly after handling.[\[6\]](#)[\[11\]](#) In case of skin contact, wash with plenty of soap and water.[\[6\]](#) If eye contact occurs, rinse cautiously with water for several minutes.[\[6\]](#)

Methodology for Stability and Quality Assessment

A robust quality control process is essential for verifying the integrity of **2-Cyclopropyl-2-oxoacetic acid** before use, especially after long-term storage.

Experimental Workflow for Stability Testing

The following workflow outlines a general procedure for assessing the stability of a batch of **2-Cyclopropyl-2-oxoacetic acid**.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the stability assessment of **2-Cyclopropyl-2-oxoacetic acid**.

Step-by-Step Protocol for HPLC Purity Assessment

- Standard Preparation: Prepare a stock solution of a reference standard of **2-Cyclopropyl-2-oxoacetic acid** in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Create a series of dilutions to generate a calibration curve.

- Sample Preparation: Accurately weigh a sample of the test material and dissolve it in the same solvent as the standard to a known concentration.
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at a suitable wavelength (e.g., 210 nm).
 - Injection Volume: 10 µL.
- Analysis: Inject the standard solutions and the sample solution.
- Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area. Identify any new peaks in the aged sample, which may correspond to degradation products.

Conclusion

The stability and integrity of **2-Cyclopropyl-2-oxoacetic acid** are critical for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by adhering to stringent storage and handling protocols, scientists can ensure the quality and reliability of this valuable reagent. The implementation of routine analytical checks, such as HPLC and LC-MS, provides a robust system for validating its purity over time. This proactive approach to chemical management not only fosters reproducible scientific outcomes but also enhances laboratory safety.

References

- Jahngen, E. G. E., et al. (2007). Mechanism of the decarboxylative rearrangement of α - (carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
- Arctom. (n.d.). CAS NO. 13885-13-7 | **2-Cyclopropyl-2-oxoacetic acid**.
- Wikipedia. (n.d.). Keto acid.

- PubChem. (n.d.). 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid.
- PubChem. (n.d.). **2-Cyclopropyl-2-oxoacetic acid**.
- ResearchGate. (n.d.). Mechanism of the decarboxylative rearrangement of α -(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans | Request PDF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Cyclopropyl-2-oxoacetic acid | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclopropyl-2-oxoacetic acid | 13885-13-7 [sigmaaldrich.com]
- 3. 2-cyclopropyl-2-oxoacetic acid | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2-Cyclopropyl-2-oxoacetic acid – Biotuva Life Sciences [biotuva.com]
- 6. aksci.com [aksci.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. 13885-13-7|2-Cyclopropyl-2-oxoacetic acid|BLD Pharm [bldpharm.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Significance of 2-Cyclopropyl-2-oxoacetic Acid in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174798#stability-and-storage-conditions-for-2-cyclopropyl-2-oxoacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com